molecular formula C15H11NS B12084845 4,5-Diphenyl-1,3-thiazole CAS No. 1826-15-9

4,5-Diphenyl-1,3-thiazole

Cat. No.: B12084845
CAS No.: 1826-15-9
M. Wt: 237.32 g/mol
InChI Key: BGTVICKPWACXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole, 4,5-diphenyl- is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the broader thiazole family, which is known for its diverse biological activities and presence in various natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diphenyl-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions. For 4,5-diphenyl-thiazole, the reaction of benzoin with thiourea in the presence of a base such as potassium hydroxide can yield the desired product .

Industrial Production Methods: Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 4,5-diphenyl-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and antifungal properties, showing activity against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-diphenyl-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In cancer cells, it may induce apoptosis by interacting with cellular proteins and disrupting key signaling pathways .

Comparison with Similar Compounds

    Thiazole: The parent compound with a simpler structure.

    Benzothiazole: Contains a fused benzene ring, offering different biological activities.

    Thiazolidine: A saturated derivative with different chemical properties.

Uniqueness: 4,5-diphenyl-thiazole is unique due to the presence of two phenyl groups, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from simpler thiazole derivatives and contributes to its diverse applications in medicinal chemistry .

Properties

CAS No.

1826-15-9

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

4,5-diphenyl-1,3-thiazole

InChI

InChI=1S/C15H11NS/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H

InChI Key

BGTVICKPWACXLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC=N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.